molecular formula C28H25NO5 B7747248 (E)-benzyl 4-((3-(4-butoxyphenyl)-2-cyanoacryloyl)oxy)benzoate

(E)-benzyl 4-((3-(4-butoxyphenyl)-2-cyanoacryloyl)oxy)benzoate

Cat. No.: B7747248
M. Wt: 455.5 g/mol
InChI Key: MQHHDYGQEQSTFH-HKOYGPOVSA-N
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Description

(E)-benzyl 4-((3-(4-butoxyphenyl)-2-cyanoacryloyl)oxy)benzoate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound is characterized by its unique structure, which includes a benzyl group, a butoxyphenyl group, and a cyanoacryloyl group.

Properties

IUPAC Name

benzyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-2-3-17-32-25-13-9-21(10-14-25)18-24(19-29)28(31)34-26-15-11-23(12-16-26)27(30)33-20-22-7-5-4-6-8-22/h4-16,18H,2-3,17,20H2,1H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHHDYGQEQSTFH-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-benzyl 4-((3-(4-butoxyphenyl)-2-cyanoacryloyl)oxy)benzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-butoxybenzaldehyde: This can be achieved through the alkylation of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-butoxyphenylacetonitrile: The 4-butoxybenzaldehyde is then reacted with malononitrile in the presence of a base like sodium ethoxide to form 4-butoxyphenylacetonitrile.

    Formation of 4-(3-(4-butoxyphenyl)-2-cyanoacryloyl)benzoic acid: The 4-butoxyphenylacetonitrile is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired product.

    Esterification: Finally, the 4-(3-(4-butoxyphenyl)-2-cyanoacryloyl)benzoic acid is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-benzyl 4-((3-(4-butoxyphenyl)-2-cyanoacryloyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide can yield a methoxy-substituted product.

Scientific Research Applications

(E)-benzyl 4-((3-(4-butoxyphenyl)-2-cyanoacryloyl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in drug delivery systems and as a bioadhesive.

    Medicine: Explored for its potential use in wound closure and tissue engineering.

    Industry: Utilized in the production of high-performance adhesives and coatings.

Mechanism of Action

The mechanism of action of (E)-benzyl 4-((3-(4-butoxyphenyl)-2-cyanoacryloyl)oxy)benzoate involves its ability to form strong covalent bonds with various substrates. The cyanoacryloyl group is highly reactive and can undergo rapid polymerization in the presence of moisture, leading to the formation of a strong adhesive bond. The molecular targets and pathways involved include interactions with proteins and other biomolecules, which facilitate its adhesive properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-benzyl 4-((3-(4-butoxyphenyl)-2-cyanoacryloyl)oxy)benzoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties

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